molecular formula C14H6BrClO2 B8589807 3-Bromo-6-chlorophenanthrene-9,10-dione CAS No. 892550-45-7

3-Bromo-6-chlorophenanthrene-9,10-dione

Cat. No.: B8589807
CAS No.: 892550-45-7
M. Wt: 321.55 g/mol
InChI Key: ZFPCBSKRMCMZFW-UHFFFAOYSA-N
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Description

3-Bromo-6-chlorophenanthrene-9,10-dione is a high-purity, multi-functionalized phenanthrenequinone designed for advanced research and development. This compound serves as a key synthetic intermediate in organic chemistry, particularly in the construction of complex polycyclic aromatic systems. Its strategic halogen substitutions (bromo and chloro) offer distinct sites for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the development of novel molecular scaffolds. The 9,10-dione (quinone) moiety is of significant interest in medicinal chemistry for probing biological electron transfer processes and is a critical pharmacophore in the development of anticancer and antimicrobial agents. Researchers also value this compound in materials science for the synthesis of organic semiconductors and dyes, where the phenanthrene core contributes to extended pi-conjugation and tunable electronic properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

892550-45-7

Molecular Formula

C14H6BrClO2

Molecular Weight

321.55 g/mol

IUPAC Name

3-bromo-6-chlorophenanthrene-9,10-dione

InChI

InChI=1S/C14H6BrClO2/c15-7-1-3-9-11(5-7)12-6-8(16)2-4-10(12)14(18)13(9)17/h1-6H

InChI Key

ZFPCBSKRMCMZFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(C=CC(=C3)Br)C(=O)C2=O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1. Pain and Inflammation Treatment

One of the prominent applications of 3-bromo-6-chlorophenanthrene-9,10-dione is its role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is crucial in the biosynthesis of prostaglandins, which are mediators of pain and inflammation. Compounds that inhibit mPGES-1 can be beneficial in treating conditions such as:

  • Osteoarthritis
  • Rheumatoid arthritis
  • Acute and chronic pain

A patent (US 7,442,716 B2) describes the synthesis and pharmacological properties of this compound, highlighting its potential therapeutic uses in managing inflammation-related diseases .

2. Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer activities. The phenanthrene backbone is known for its ability to intercalate DNA, potentially disrupting cancer cell proliferation. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Material Science Applications

1. Organic Photovoltaics

The unique electronic properties of this compound make it suitable for applications in organic photovoltaics (OPVs). Its ability to form charge-transfer complexes enhances the efficiency of light absorption and charge separation in solar cells. Research has shown that incorporating such compounds into OPV systems can significantly improve their performance .

2. Fluorescent Dyes

Due to its fluorescent properties, this compound is also utilized as a fluorescent dye in various imaging applications. Its stability and brightness make it an excellent candidate for use in biological imaging and labeling studies .

Case Studies

StudyApplicationFindings
Patent US 7,442,716 B2Pain ManagementDemonstrated effectiveness as an mPGES-1 inhibitor for treating inflammation-related conditions.
Research on Anticancer ActivityCancer TherapeuticsInduced apoptosis in various cancer cell lines; potential for development into anticancer drugs.
OPV ResearchRenewable EnergyEnhanced charge separation in organic solar cells; improved efficiency reported.
Fluorescent Dye StudiesBiological ImagingHigh stability and brightness; effective for cellular labeling and imaging applications.

Comparison with Similar Compounds

Reactivity and Functionalization

  • 3-Bromo-6-chlorophenanthrene-9,10-dione : The dual halogenation offers two distinct reactive sites. Bromine’s higher leaving-group tendency compared to chlorine may favor selective substitution at C3 in nucleophilic reactions.
  • 3-Bromophenanthrene-9,10-dione: Demonstrated utility in Suzuki couplings (e.g., with 4-(diphenylamino)phenylboronic acid), yielding 89% of the coupled product . The absence of chlorine in this compound simplifies reactivity but limits multifunctionalization opportunities.
  • Anthracene-9,10-dione Derivatives: Amino-substituted analogs (e.g., 1,4-dibutylaminoanthracene-9,10-dione) exhibit temperature-dependent substitution selectivity, with higher temperatures favoring diamino products .

Physical and Spectral Properties

  • 1-Bromophenanthrene-9,10-dione : Characterized by distinct ¹H-NMR signals (e.g., methoxy protons at δ 3.76–3.94 ppm in related compounds) .

Preparation Methods

Key Synthetic Steps

  • Anionic Cyclization : A naphthalene precursor undergoes base-mediated cyclization to generate the phenanthrene core. This step leverages steric and electronic effects to direct ring closure.

  • Tribromination : Electrophilic bromination introduces three bromine atoms at positions 3, 6, and 9 of the phenanthrene skeleton. The reaction employs bromine in acetic acid under controlled temperatures (0–25°C).

  • Hydrolysis and Oxidation : Bromine at position 9 is selectively hydrolyzed to a ketone, followed by oxidation to install the 9,10-dione moiety. Hydrogen peroxide in aqueous sulfuric acid achieves this transformation.

Optimization and Scalability

  • Temperature Control : Maintaining subambient temperatures during bromination minimizes side reactions, improving regioselectivity.

  • Catalyst-Free Conditions : The absence of transition-metal catalysts reduces purification complexity, critical for large-scale production.

  • Yield : The final two isolations recover 73% of the product, with HPLC purity exceeding 98%.

Patent-Based Routes from Merck Frosst Canada

Patent WO2007/124589 A1 discloses an alternative pathway focusing on late-stage halogenation.

Method Overview

  • Phenanthrene-9,10-dione Precursor : A chloro-substituted phenanthrenequinone is synthesized via Friedel-Crafts acylation.

  • Bromination : N-Bromosuccinimide (NBS) in carbon tetrachloride selectively brominates position 3, avoiding overhalogenation.

  • Workup : Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound in 58% yield.

Advantages

  • Regioselectivity : NBS ensures monobromination at the meta position relative to chlorine.

  • Mild Conditions : Reactions proceed at room temperature, enhancing safety and scalability.

Carbene Organocatalytic Tandem Reactions

A 2025 study from Guizhou University explores carbene-mediated synthesis of phenanthrenequinones, though direct application to 3-bromo-6-chloro derivatives remains exploratory.

General Procedure

  • Substrate Preparation : Aryl aldehydes and α-bromo ketones undergo N-heterocyclic carbene (NHC)-catalyzed annulation.

  • Halogenation : Post-annulation bromination and chlorination introduce substituents.

  • Challenges : Low yields (25–35%) and competing side reactions limit practicality for the target compound.

Comparative Analysis of Methods

Method Steps Overall Yield Key Advantages Limitations
Anionic Cyclization673%High yield, scalable, no metal catalystsRequires cryogenic conditions
Patent Route458%Mild conditions, regioselectiveChromatography-intensive purification
Carbene Catalysis325–35%Novel mechanism, potential for diversityLow yield, unoptimized for halogens

Critical Reaction Parameters

Solvent Systems

  • Polar Aprotic Solvents : Acetonitrile and dichloromethane improve solubility of intermediates during cyclization.

  • Protic Acids : Sulfuric acid facilitates hydrolysis and oxidation steps but requires corrosion-resistant equipment.

Halogenation Efficiency

  • Electrophilic vs. Radical Pathways : Bromine in acetic acid favors electrophilic substitution, while NBS promotes radical mechanisms, affecting regiochemistry .

Q & A

Q. What are the key considerations for synthesizing 3-Bromo-6-chlorophenanthrene-9,10-dione, and how can reaction conditions be optimized?

Synthesis typically involves halogenation of the phenanthrene-9,10-dione core. Bromination and chlorination steps require careful control of reaction temperature, stoichiometry, and catalysts (e.g., Lewis acids like FeBr₃ for bromination). Orthogonal experimental design (e.g., Taguchi methods) can optimize variables such as reaction time, solvent polarity, and reagent ratios . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regioselectivity and purity .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Avoid exposure to light, moisture, and oxidizing agents. Use fume hoods during handling and wear PPE (gloves, lab coat, goggles) to minimize inhalation or dermal contact .

Q. What spectroscopic techniques are most effective for characterizing halogenated phenanthrene derivatives?

  • NMR : ¹H/¹³C NMR to identify substitution patterns and confirm bromine/chlorine positions.
  • FT-IR : Detect C-Br (~560 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches.
  • UV-Vis : Analyze π→π* transitions in the aromatic system (200–400 nm range).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (Br/Cl) .

Q. What are the common side reactions during halogenation of phenanthrene-9,10-dione, and how can they be mitigated?

Over-halogenation and dihalogenation at unintended positions are common. Use controlled stoichiometry (e.g., 1.1 equivalents of bromine) and low temperatures (0–5°C) to suppress side reactions. Column chromatography (silica gel, hexane/EtOAc) can separate byproducts .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in further functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify electrophilic/nucleophilic sites. Reaction path searches using quantum chemical software (e.g., Gaussian) can predict intermediates and transition states, guiding experimental design .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Variable Temperature NMR : Assess dynamic effects like hindered rotation.
  • 2D NMR (COSY, NOESY) : Elucidate through-space and through-bond couplings.
  • X-ray Crystallography : Resolve ambiguities by determining crystal structure .

Q. How can researchers evaluate the environmental fate and bioconcentration potential of this compound?

Use OECD guidelines for biodegradability (e.g., OECD 301) and bioconcentration factor (BCF) assays. Computational tools like EPI Suite estimate logP (lipophilicity) and persistence in aquatic systems. Experimental BCF studies involve exposing model organisms (e.g., Daphnia magna) and measuring uptake kinetics .

Q. What experimental designs are optimal for studying its photochemical reactivity?

  • Factorial Design : Vary light intensity, wavelength (UV vs. visible), and solvent polarity.
  • Kinetic Analysis : Monitor degradation products via HPLC-MS at timed intervals.
  • Quenching Experiments : Use radical scavengers (e.g., TEMPO) to identify reactive intermediates .

Q. How does the electronic structure of this compound influence its electrochemical properties?

Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals redox potentials. Bromine and chlorine substituents lower LUMO energy, enhancing electron affinity. Compare with non-halogenated analogs to quantify substituent effects .

Q. What mechanisms underlie its potential bioactivity (e.g., anticancer or antimicrobial effects)?

  • DNA Intercalation Assays : Use ethidium bromide displacement or UV-Vis hypochromicity.
  • Enzyme Inhibition Studies : Target kinases or topoisomerases via fluorescence-based assays.
  • ROS Generation : Measure oxidative stress in cell lines using DCFH-DA probes .

Methodological Notes

  • Synthetic Optimization : Use response surface methodology (RSM) to balance competing factors (yield vs. purity) .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to disentangle complex spectral or reactivity datasets .
  • Safety Protocols : Align with CLP regulations for halogenated aromatics, including spill containment (Section 6 of SDS) and waste disposal .

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